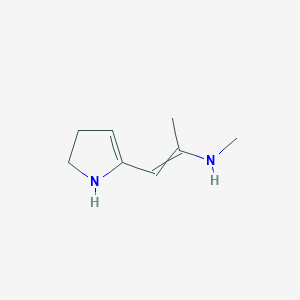
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine is a pentapeptide composed of the amino acids L-histidine, L-proline, L-threonine, L-cysteine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-cysteine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-threonine, L-proline, and L-histidine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Utilizing automated peptide synthesizers to perform the sequential addition of amino acids.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups in L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) can be used as reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with various functional groups.
Aplicaciones Científicas De Investigación
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in target proteins, affecting their function. Additionally, the peptide can influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine can be compared with other similar peptides, such as:
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-arginine: Similar structure but with arginine instead of lysine, which may affect its charge and binding properties.
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-serine: Similar structure but with serine instead of lysine, which may influence its hydrophilicity and reactivity.
The uniqueness of this compound lies in its specific sequence and the presence of functional groups that contribute to its distinct biological activities and applications.
Propiedades
Número CAS |
915775-35-8 |
|---|---|
Fórmula molecular |
C24H40N8O7S |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H40N8O7S/c1-13(33)19(22(36)30-17(11-40)20(34)29-16(24(38)39)5-2-3-7-25)31-21(35)18-6-4-8-32(18)23(37)15(26)9-14-10-27-12-28-14/h10,12-13,15-19,33,40H,2-9,11,25-26H2,1H3,(H,27,28)(H,29,34)(H,30,36)(H,31,35)(H,38,39)/t13-,15+,16+,17+,18+,19+/m1/s1 |
Clave InChI |
KURDEGJYZIYATQ-PFFQMSPKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)N)O |
SMILES canónico |
CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


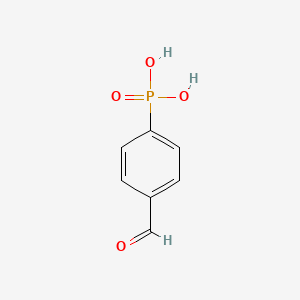


![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

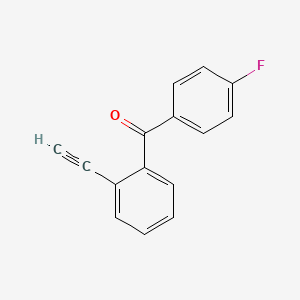
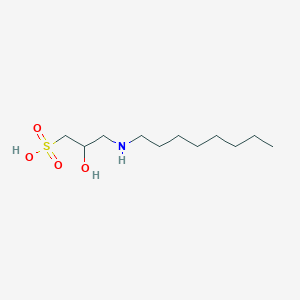
![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
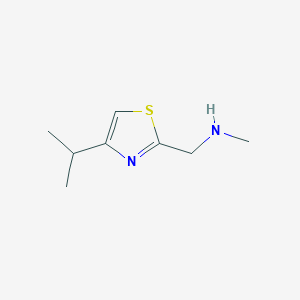
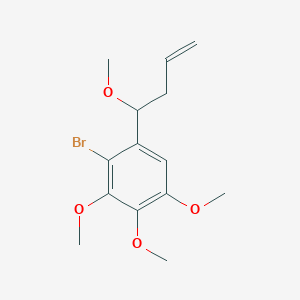
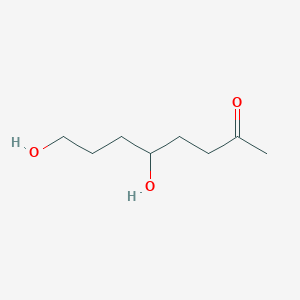
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
